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Compound of Interest

Compound Name: 4-Nitrophenethyl alcohol

Cat. No.: B126260

Introduction

4-Nitrophenethyl alcohol, also known as 2-(4-nitrophenyl)ethanol, is a valuable organic
compound utilized as a synthetic intermediate in various chemical and pharmaceutical
applications.[1] Its precise molecular structure is fundamental to its reactivity and function. This
technical guide provides an in-depth overview of the analytical techniques and data
interpretation required for the unambiguous structural elucidation of this compound. We will
systematically examine the evidence obtained from Mass Spectrometry (MS), Infrared (IR)
Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm its molecular
formula, functional groups, and atomic connectivity.

The structure of 4-nitrophenethyl alcohol is CsHoNOs.[2] The degree of unsaturation is
calculated as follows: DoU = C + 1 - (H/2) - (X/2) + (N/2) =8 + 1 - (9/2) + (1/2) = 5 This value is
consistent with a benzene ring (degree of 4) and a nitro group (degree of 1).

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation
pattern of a molecule, offering direct evidence for its elemental composition and substructures.

Data Interpretation

The mass spectrum of 4-nitrophenethyl alcohol confirms its molecular weight and reveals a
fragmentation pattern consistent with the proposed structure. The key spectral data are
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summarized below.

Feature m/z (Mass/Charge Ratio) Interpretation

Corresponds to the molecular

Molecular lon [M]* 167

formula CsHoNOs.[2][3]

[M - CH20]": Loss of
Fragment 1 137 formaldehyde, suggesting a

primary alcohol.

[M - CH20H]*: Loss of the
Fragment 2 136 hydroxymethyl radical via

benzylic cleavage.[2]

[M - NO2]*: Loss of the nitro
Fragment 3 121

group.

[C7H6O]*: Further
Fragment 4 106 )

fragmentation.

[CeHs]*: Phenyl cation
Fragment 5 77

fragment.

The presence of the molecular ion at m/z 167 confirms the molecular weight of 167.16 g/mol .
[2] The fragmentation pattern, particularly the loss of the CH20H group (m/z 136), strongly
indicates a phenethyl alcohol backbone.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

This protocol outlines a general procedure for analyzing a solid organic compound like 4-
nitrophenethyl alcohol.

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) using a
volatile organic solvent such as dichloromethane or ethyl acetate.[4] Ensure the sample is
fully dissolved.

e GC Instrument Setup:
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[e]

Injector: Set to a temperature of 250°C to ensure rapid vaporization of the sample.

o

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

[¢]

Column: A standard nonpolar capillary column (e.g., 30m x 0.25mm, DB-5ms) is suitable.

[¢]

Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of
15°C/min. Hold at 280°C for 5 minutes.

e MS Instrument Setup:
o lonization Mode: Electron lonization (El) at a standard energy of 70 eV.
o Source Temperature: Set to 230°C.[5]
o Mass Analyzer: Scan a mass range from m/z 40 to 400.

o Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from
saturating the detector.[5]

o Data Acquisition: Inject 1 pL of the prepared sample into the GC-MS system and begin data
acquisition. The resulting total ion chromatogram (TIC) will show peaks for separated
components, and a mass spectrum can be generated for each peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at specific wavenumbers.

Data Interpretation

The IR spectrum of 4-nitrophenethyl alcohol displays characteristic absorption bands that
confirm the presence of hydroxyl, nitro, and aromatic functional groups.
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Wavenumber (cm~?) Intensity Assignment

~3350 Strong, Broad O-H stretch (alcohol)

~3080 Medium Aromatic C-H stretch

~2940 Medium Aliphatic C-H stretch (-CHz2-)
~1605 Strong Aromatic C=C stretch

~1520 Very Strong Asymmetric N-O stretch (NO2)
~1345 Very Strong Symmetric N-O stretch (NO2)
~1110 Strong C-O stretch (primary alcohol)

C-H out-of-plane bend (para-
~850 Strong ) )
disubstituted benzene)

The strong, broad band around 3350 cm~1 is definitive for the hydroxyl group. The very strong
absorptions at ~1520 cm~! and ~1345 cm~1 are characteristic of the nitro group. Finally, the
combination of aromatic C-H, C=C stretches, and the out-of-plane bending band at ~850 cm~1
confirms a para-disubstituted aromatic ring.

Experimental Protocol: KBr Pellet Method

This method is standard for acquiring IR spectra of solid samples.[6]

o Equipment Preparation: Thoroughly clean and dry an agate mortar and pestle, as well as the
die set for the pellet press, using acetone to remove any contaminants.[7]

o Sample Grinding: Place approximately 1-2 mg of the 4-nitrophenethyl alcohol sample into
the agate mortar and grind it into a fine, fluffy powder. This minimizes light scattering.[8]

e Mixing: Add ~100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[9]
Gently but thoroughly mix the sample and KBr for about a minute to ensure a homogeneous
dispersion.

o Pellet Pressing: Transfer the powder mixture into the pellet die. Place the die into a hydraulic
press and apply pressure of approximately 8-10 tons for 1-2 minutes.[8]
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e Analysis: Carefully remove the resulting thin, transparent pellet from the die and place it in
the sample holder of the FTIR spectrometer. Acquire the spectrum, ensuring to run a
background scan with an empty holder or a pure KBr pellet first.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule, including connectivity and the chemical environment of each atom.

'H NMR Data (400 MHz, CDCIs)

The *H NMR spectrum gives the number of distinct proton environments, their electronic
surroundings, and their proximity to other protons.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
8.14 Doublet (d) 2H Aromatic H (H-2, H-6)
7.41 Doublet (d) 2H Aromatic H (H-3, H-5)
] Methylene H (-CH2-
3.91 Triplet (t) 2H
OH)
] Methylene H (Ar-
2.97 Triplet (t) 2H
CH2-)
~2.0 (variable) Singlet (s, broad) 1H Hydroxyl H (-OH)

Data sourced from ChemicalBook.[10]
Interpretation:

e The two doublets at 8.14 and 7.41 ppm, each integrating to 2H, are characteristic of a para-
disubstituted benzene ring. The downfield shift of the H-2/H-6 protons is due to the strong
electron-withdrawing effect of the adjacent nitro group.

e The two triplets at 3.91 and 2.97 ppm indicate two adjacent methylene (-CHz-) groups,
forming an ethyl chain. The triplet at 3.91 ppm is shifted downfield due to its attachment to
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the electronegative oxygen atom. The triplet at 2.97 ppm shows coupling to the adjacent
methylene group.

o The broad singlet for the hydroxyl proton is typical and its chemical shift can vary with
concentration and solvent.

3C NMR Data (100 MHz, CDCIs)

The 3C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (0, ppm) Assignment

146.9 Aromatic C (C-4, attached to NO2)

146.5 Aromatic C (C-1, attached to ethyl group)
129.8 Aromatic CH (C-2, C-6)

1235 Aromatic CH (C-3, C-5)

62.8 Methylene C (-CH2-OH)

38.6 Methylene C (Ar-CHz-)

Note: Specific chemical shift values are based on typical values and spectral database
predictions, as exact literature values can vary slightly.[11][12]

Interpretation:

» Six distinct signals are observed, corresponding to the six unique carbon environments in the
molecule (due to symmetry, C-2/C-6 and C-3/C-5 are equivalent).

e The signals in the 123-147 ppm range are characteristic of aromatic carbons.[11] The two
signals furthest downfield (146.9 and 146.5 ppm) are assigned to the quaternary carbons (C-
1 and C-4) which are attached to substituents.

e The two signals in the aliphatic region at 62.8 and 38.6 ppm correspond to the two
methylene carbons of the ethyl side chain. The carbon attached to the hydroxyl group (C-7)
is deshielded and appears further downfield.[11]
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Experimental Protocol: NMR Spectroscopy

This protocol describes a general method for preparing a sample for solution-state NMR
analysis.[13]

o Sample Preparation: Accurately weigh 5-10 mg of the 4-nitrophenethyl alcohol sample.[13]

» Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, small vial. The solvent should contain an internal standard
like tetramethylsilane (TMS) at O ppm.

o Transfer: Filter the solution through a small cotton or glass wool plug in a pipette directly into
a clean, dry 5 mm NMR tube to remove any particulate matter. The final solution height in the
tube should be approximately 4-5 cm.

o Data Acquisition: Place the NMR tube in the spectrometer. Acquire the *H spectrum first,
typically requiring 8-16 scans. Following this, acquire the 3C spectrum, which will require a
significantly larger number of scans for adequate signal-to-noise. Standard pulse programs
for both 1D experiments should be used.

Visualization of Analytical Workflow and
Correlations

Visual diagrams are essential for understanding the logical flow of the elucidation process and
the relationships between data and structure. The following diagrams are rendered using the
DOT language.
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Figure 1: Overall Workflow for Structural Elucidation

Click to download full resolution via product page
Caption: A logical workflow for the structural elucidation process.

Caption: Correlation of key spectroscopic data to the final structure.

Conclusion

The structural elucidation of 4-nitrophenethyl alcohol is achieved through a systematic
combination of modern analytical techniques. Mass spectrometry confirms the molecular
weight of 167 g/mol and provides fragmentation data consistent with a nitro-substituted
phenethyl alcohol structure. Infrared spectroscopy definitively identifies the key functional
groups: a hydroxyl group, a nitro group, and a para-disubstituted aromatic ring. Finally, *H and
13C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework,
confirming the connectivity of the ethyl alcohol side chain and its para-position relative to the
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nitro group on the benzene ring. The collective evidence from these methods corroborates to
unequivocally confirm the structure of 4-nitrophenethyl alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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